(3-Fluorophenyl)(4-fluorophenyl)methanol
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Overview
Description
(3-Fluorophenyl)(4-fluorophenyl)methanol: is an organic compound with the molecular formula C13H10F2O . It is characterized by the presence of two fluorine atoms attached to phenyl rings, which are connected through a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanol typically involves the reaction of fluorobenzene derivatives with formaldehyde under specific conditions. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a fluorinated benzaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorophenyl)(4-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Fluorophenyl)(4-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: Similar structure but with both fluorine atoms on the para position.
(4-Fluorophenyl)methanol: Contains only one fluorine atom on the phenyl ring.
(3-Fluorophenyl)methanol: Contains only one fluorine atom on the phenyl ring.
Uniqueness
(3-Fluorophenyl)(4-fluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on different phenyl rings, which can influence its chemical reactivity and interactions with other molecules. This distinct structure can lead to unique properties and applications compared to similar compounds .
Properties
IUPAC Name |
(3-fluorophenyl)-(4-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCIQJIBLBKOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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